![molecular formula C16H11ClF3NO2S B14492079 3-Chloro-1-[7-hydroxy-2-(trifluoromethyl)-10H-phenothiazin-10-YL]propan-1-one CAS No. 65020-15-7](/img/structure/B14492079.png)
3-Chloro-1-[7-hydroxy-2-(trifluoromethyl)-10H-phenothiazin-10-YL]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-1-[7-hydroxy-2-(trifluoromethyl)-10H-phenothiazin-10-YL]propan-1-one is a chemical compound with the molecular formula C16H11ClF3NO2S and a molecular weight of 373.78 g/mol . This compound is known for its unique structure, which includes a phenothiazine core substituted with a trifluoromethyl group, a hydroxyl group, and a chloro-propionyl group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 3-Chloro-1-[7-hydroxy-2-(trifluoromethyl)-10H-phenothiazin-10-YL]propan-1-one involves several steps. One common method includes the reaction of 7-hydroxy-2-(trifluoromethyl)phenothiazine with 3-chloropropionyl chloride in the presence of a base such as pyridine . The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-Chloro-1-[7-hydroxy-2-(trifluoromethyl)-10H-phenothiazin-10-YL]propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols
Scientific Research Applications
3-Chloro-1-[7-hydroxy-2-(trifluoromethyl)-10H-phenothiazin-10-YL]propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Chloro-1-[7-hydroxy-2-(trifluoromethyl)-10H-phenothiazin-10-YL]propan-1-one involves its interaction with various molecular targets. The phenothiazine core can intercalate with DNA, potentially disrupting DNA replication and transcription. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. The hydroxyl group can form hydrogen bonds with biological molecules, further influencing its activity .
Comparison with Similar Compounds
Similar compounds to 3-Chloro-1-[7-hydroxy-2-(trifluoromethyl)-10H-phenothiazin-10-YL]propan-1-one include:
2-(Trifluoromethyl)phenothiazine: Lacks the chloro-propionyl group.
7-Hydroxyphenothiazine: Lacks the trifluoromethyl and chloro-propionyl groups.
3-Chloropropionylphenothiazine: Lacks the hydroxyl and trifluoromethyl groups. The uniqueness of this compound lies in its combination of these functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
65020-15-7 |
|---|---|
Molecular Formula |
C16H11ClF3NO2S |
Molecular Weight |
373.8 g/mol |
IUPAC Name |
3-chloro-1-[7-hydroxy-2-(trifluoromethyl)phenothiazin-10-yl]propan-1-one |
InChI |
InChI=1S/C16H11ClF3NO2S/c17-6-5-15(23)21-11-3-2-10(22)8-14(11)24-13-4-1-9(7-12(13)21)16(18,19)20/h1-4,7-8,22H,5-6H2 |
InChI Key |
CLMWAGFXEAUDOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)N(C3=C(S2)C=C(C=C3)O)C(=O)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


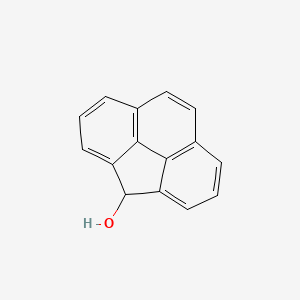
![Benzoic acid, 4-[(phenylthioxomethyl)amino]-, ethyl ester](/img/structure/B14491999.png)
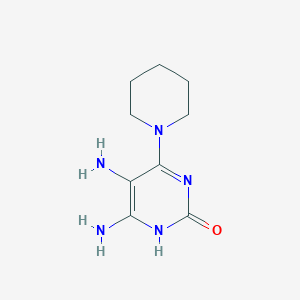
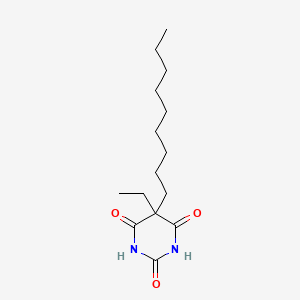

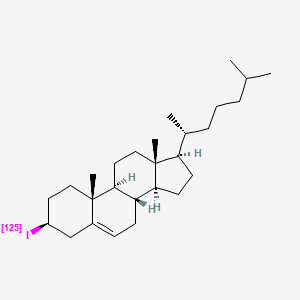
![4,4'-[(4-Hexylphenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14492038.png)
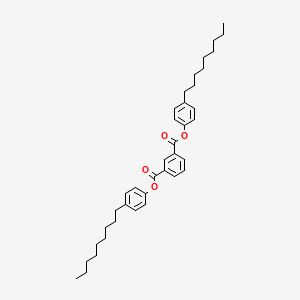
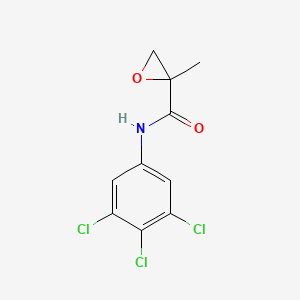
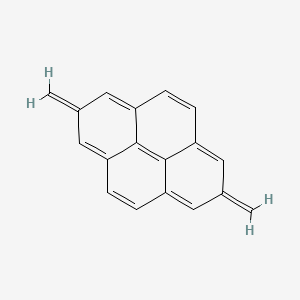

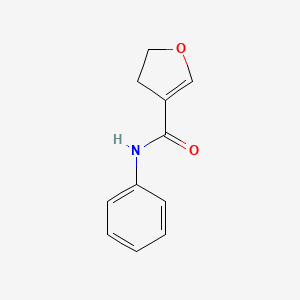
![5,5-Bis(4-chlorophenyl)-5H-[1]benzopyrano[2,3-b]pyridine](/img/structure/B14492070.png)
![1-[4-(2H-Tetrazol-5-yl)cyclohexyl]methanamine](/img/structure/B14492076.png)
